molecular formula C10H13NO2S B2399466 N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide CAS No. 2411279-70-2

N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide

Cat. No.: B2399466
CAS No.: 2411279-70-2
M. Wt: 211.28
InChI Key: BKLOSUBMAIFCHY-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide is a chemical compound with the molecular formula C10H11NO2S It features a thiophene ring, which is a sulfur-containing heterocycle, and an amide functional group

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-9(12)11-7-10(2,13)8-5-4-6-14-8/h3-6,13H,1,7H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLOSUBMAIFCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide typically involves the reaction of thiophene derivatives with appropriate amide precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with an amine, followed by the addition of acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and amide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • N-Hydroxyethyl acrylamide
  • Poly(N-(2-hydroxypropyl)methacrylamide)

Uniqueness

N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of materials with specific electronic or biological properties.

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